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Executive Summary
DDO-8958 is a potent and orally bioavailable selective inhibitor of the first bromodomain (BD1)

of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] This selectivity is

designed to mitigate on-target toxicities associated with pan-BET inhibition. Preclinical studies

have demonstrated the in vivo antitumor activity of DDO-8958, particularly in pancreatic cancer

models. This document provides a comprehensive overview of the in vivo efficacy,

pharmacokinetics, and mechanism of action of DDO-8958, based on available preclinical data.

The findings highlight a therapeutic strategy involving the combined targeting of BD1-induced

epigenetic reprogramming and cellular metabolic pathways.[1][2][5]

Core Mechanism of Action: Targeting Epigenetic
and Metabolic Pathways
DDO-8958 exerts its anticancer effects by selectively binding to the BD1 of BET proteins,

particularly BRD4, with high affinity (Kd of 5.6 nM for BRD4 BD1).[1][5] This selective inhibition

disrupts the reading of acetylated histones, leading to altered expression of key oncogenes and

a significant impact on cellular metabolic pathways.[1][2][5] In pancreatic cancer cells (MIA

PaCa-2), DDO-8958 has been shown to extensively influence metabolic reprogramming, with a

pronounced inhibitory effect on oxidative phosphorylation (OXPHOS) and the tricarboxylic acid
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(TCA) cycle.[1][2] This metabolic disruption forms the basis for a synergistic therapeutic

approach when combined with glycolysis inhibitors.

Below is a diagram illustrating the proposed signaling pathway affected by DDO-8958.
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Caption: Signaling pathway of DDO-8958 and its combination with 2-DG.
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In Vivo Efficacy in a Pancreatic Cancer Xenograft
Model
The antitumor effects of DDO-8958 have been evaluated in a MIA PaCa-2 human pancreatic

cancer xenograft model. The studies assessed DDO-8958 both as a monotherapy and in

combination with the glycolysis inhibitor 2-Deoxy-d-glucose (2-DG).

Summary of In Vivo Efficacy Data
The following table summarizes the key findings from the in vivo efficacy study.

Treatment Group Dosage & Regimen
Tumor Growth
Inhibition (TGI)

Key Outcomes

Vehicle Control N/A N/A
Uninhibited tumor

growth.

DDO-8958 80 mg/kg, p.o., q.d. Moderate

Decelerated tumor

growth compared to

vehicle.[2]

2-DG 80 mg/kg, p.o., q.d. Slight
Minimal antitumor

effect observed.[2]

DDO-8958 + 2-DG
80 mg/kg each, p.o.,

q.d.
Significant

Markedly augmented

tumor growth

inhibition compared to

monotherapies.[1][2]

[5]

Gemcitabine (Control) 30 mg/kg, i.p., b.i.w. 92.9%
Strong positive control

for tumor inhibition.[2]

Pharmacokinetic Profile of DDO-8958
Pharmacokinetic studies in male ICR mice revealed that DDO-8958 is orally bioavailable.
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Parameter Value Animal Model Dosing

Oral Bioavailability (F) 42.2% Male ICR Mice
10 mg/kg (p.o.) vs. 2

mg/kg (i.v.)

Half-life (t1/2) - i.v. 2.61 hours Male ICR Mice 2 mg/kg (i.v.)

Plasma Protein

Binding (Mouse)
81.9% Mouse N/A

Experimental Protocols
In Vivo Xenograft Study Workflow
The following diagram outlines the workflow for the MIA PaCa-2 xenograft efficacy study.
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Caption: Experimental workflow for the DDO-8958 in vivo efficacy study.
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Detailed Methodologies
Animal Model: Male ICR mice were used for pharmacokinetic and toxicity studies. Nude

mice were used for the MIA PaCa-2 xenograft efficacy study.

Cell Line: The human pancreatic cancer cell line MIA PaCa-2 was used for establishing

tumors.

Drug Administration:

DDO-8958 and 2-DG were administered orally (p.o.) once daily (q.d.).[2]

Gemcitabine was administered intraperitoneally (i.p.) twice weekly (b.i.w.).[2]

Efficacy Assessment: Tumor volumes were measured regularly throughout the 28-day study.

At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]

Pharmacokinetic Analysis: Plasma concentrations of DDO-8958 were measured at various

time points following intravenous (2 mg/kg) and oral (10 mg/kg) administration to determine

key PK parameters.[2]

Toxicology Assessment: A subacute toxicity study was conducted by administering DDO-
8958 orally at 500 mg/kg daily for 14 consecutive days to ICR mice. Body weight was

monitored, and histopathological analysis of major organs was performed at the end of the

study.[2] No significant mortality, weight loss, or tissue damage was observed.[2]

Biomarker and Metabolic Analysis: Tumor tissues from the efficacy study were analyzed for

the NAD+/NADH ratio to confirm the metabolic impact of the treatments.

Immunohistochemical analysis was also performed to assess changes in protein expression.

[2]

Conclusion and Future Directions
DDO-8958 demonstrates promising antitumor activity in a preclinical model of pancreatic

cancer, both as a monotherapy and, more significantly, in combination with the glycolysis

inhibitor 2-DG.[1][2][5] Its oral bioavailability and favorable safety profile at therapeutic doses

further support its potential for clinical development.[2] The mechanism of action, involving the
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dual targeting of epigenetic regulation and oxidative phosphorylation, represents a rational and

effective strategy for treating cancers with metabolic vulnerabilities. Further investigation in

other cancer models and in combination with other therapeutic agents is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. discovery.researcher.life [discovery.researcher.life]

2. pubs.acs.org [pubs.acs.org]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [In Vivo Efficacy of DDO-8958: A Preclinical Assessment
in Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570812#in-vivo-efficacy-of-ddo-8958-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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